molecular formula C18H26ClN B2665951 1-(2-Adamantyl)-N-benzylmethanamine;hydrochloride CAS No. 2126178-42-3

1-(2-Adamantyl)-N-benzylmethanamine;hydrochloride

Cat. No. B2665951
CAS RN: 2126178-42-3
M. Wt: 291.86
InChI Key: BWMLINVXWNBVQA-UHFFFAOYSA-N
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Description

“1-(2-Adamantyl)-N-benzylmethanamine;hydrochloride” is a compound that contains an adamantyl group. Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been prepared as mixtures of diastereoisomers using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The structure and composition of the obtained compounds were studied by IR spectroscopy, 1H, 13C NMR spectroscopy, high-resolution mass spectrometry, X-ray structural analysis .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively with the formation of the corresponding 2-adamantyl-5-aryl-2H-tetrazoles .


Physical And Chemical Properties Analysis

Adamantanes are characterized by their unique physical and chemical properties . The obtained compounds are thermally stable up to a temperature of about 150°C .

Scientific Research Applications

Catalysts in Organic Reactions

1-(2-Adamantyl)-N-benzylmethanamine hydrochloride and similar adamantyl-based compounds have been studied for their role as catalysts in organic reactions. For example, in a study by Sankaralingam and Palaniandavar (2014), diiron(III) complexes with adamantane derivatives were used as catalysts for selective hydroxylation of alkanes, demonstrating the potential of such compounds in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Photochemical Reactions

In the field of photochemistry, compounds like 1-(2-Adamantyl)-N-benzylmethanamine hydrochloride are used to study novel photochemical reactions. Basarić et al. (2008) reported on the photochemical reaction of N-(1-adamantyl)phthalimide, leading to the formation of unique hexacyclic benzazepine derivatives, highlighting the versatility of adamantyl compounds in photochemical applications (Basarić et al., 2008).

Gas Transport Properties

Adamantyl-based compounds, including those similar to 1-(2-Adamantyl)-N-benzylmethanamine hydrochloride, have been researched for their gas transport properties. A study by Bera et al. (2014) focused on the synthesis of new polyamides containing adamantyl moiety and investigated their permeability for gases like methane, nitrogen, oxygen, and carbon dioxide. This research is significant for applications in gas separation technologies (Bera, Bandyopadhyay, Ghosh, & Banerjee, 2014).

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing, both for scientific and practical purposes, new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

1-(2-adamantyl)-N-benzylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N.ClH/c1-2-4-13(5-3-1)11-19-12-18-16-7-14-6-15(9-16)10-17(18)8-14;/h1-5,14-19H,6-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMLINVXWNBVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CNCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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